An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-13C6 for Researchers and Drug Development Professionals
An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-13C6 for Researchers and Drug Development Professionals
Introduction
6-Hydroxy Chlorzoxazone-13C6 is the stable isotope-labeled form of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890). This labeled compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly in the investigation of cytochrome P450 2E1 (CYP2E1) activity. Its use as an internal standard in mass spectrometry-based assays ensures accurate quantification of the unlabeled metabolite, providing reliable data for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of 6-Hydroxy Chlorzoxazone-13C6, including its chemical properties, metabolic pathways, and detailed experimental protocols for its application in CYP2E1 activity and inhibition assays.
Chemical and Physical Properties
6-Hydroxy Chlorzoxazone-13C6 is a synthetic compound where six carbon atoms in the benzoxazolone ring system are replaced with the heavy isotope, carbon-13. This isotopic labeling renders it distinguishable from its endogenous counterpart by mass spectrometry without altering its chemical behavior.
| Property | Value |
| Chemical Formula | C1(13C)6H4ClNO3 |
| Molecular Weight | 191.58 g/mol |
| CAS Number | 1216449-33-0 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99% for 13C |
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is predominantly metabolized in the liver to 6-hydroxychlorzoxazone. This reaction is primarily catalyzed by CYP2E1, making chlorzoxazone a widely accepted probe substrate for assessing CYP2E1 activity.[1][2] However, studies have also demonstrated the involvement of CYP1A2 in this metabolic conversion.[3][4] The resulting 6-hydroxychlorzoxazone is then further metabolized through glucuronidation before being excreted.
Quantitative Data: Enzyme Kinetics
The biotransformation of chlorzoxazone to 6-hydroxychlorzoxazone has been characterized by Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for the primary metabolizing enzymes, CYP2E1 and CYP1A2.
| Enzyme | Km (μM) | Vmax (relative) |
| CYP2E1 | 232[3] | ~8.5-fold higher than CYP1A2[3] |
| CYP1A2 | 5.69[3] | 1 |
Note: These values are derived from studies using vaccinia virus-expressed human P450 forms and may vary depending on the experimental system.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 6-Hydroxy Chlorzoxazone-13C6.
Experimental Workflow: CYP2E1 Inhibition Assay
This workflow outlines the general steps for assessing the inhibitory potential of a test compound on CYP2E1 activity using chlorzoxazone as the probe substrate and 6-Hydroxy Chlorzoxazone-13C6 as the internal standard.
Detailed Methodology: In Vitro CYP2E1 Inhibition Assay
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP2E1-mediated chlorzoxazone 6-hydroxylation.
1. Reagents and Materials:
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Human Liver Microsomes (HLMs)
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Chlorzoxazone
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6-Hydroxy Chlorzoxazone-13C6 (Internal Standard)
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Test Compound
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Potassium Phosphate Buffer (pH 7.4)
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NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Acetonitrile (ACN)
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Methanol (B129727) (MeOH)
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Formic Acid (FA)
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96-well plates
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Centrifuge
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LC-MS/MS system
2. Procedure:
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Preparation of Solutions:
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Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol).
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Prepare serial dilutions of the test compound in the same solvent.
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Prepare a stock solution of 6-Hydroxy Chlorzoxazone-13C6 in methanol to be used as the internal standard (IS).
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Prepare the incubation mixture by adding HLMs to the potassium phosphate buffer.
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Incubation:
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In a 96-well plate, add the HLM suspension, the test compound at various concentrations (or vehicle control), and chlorzoxazone.
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Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
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Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
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Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).
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Reaction Termination and Sample Preparation:
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Stop the reaction by adding a cold quenching solution, typically acetonitrile, containing the internal standard (6-Hydroxy Chlorzoxazone-13C6).[5]
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Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new 96-well plate for analysis.
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LC-MS/MS Analysis:
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Analyze the samples using a validated LC-MS/MS method. A typical method would involve a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]
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Monitor the parent and product ions for both 6-hydroxychlorzoxazone and 6-Hydroxy Chlorzoxazone-13C6 using multiple reaction monitoring (MRM).
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Data Analysis:
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Calculate the peak area ratio of the analyte (6-hydroxychlorzoxazone) to the internal standard (6-Hydroxy Chlorzoxazone-13C6).
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Determine the percent inhibition of CYP2E1 activity at each concentration of the test compound relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
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Logical Relationship: Rationale for Using 6-Hydroxy Chlorzoxazone-13C6
The use of a stable isotope-labeled internal standard is paramount for accurate bioanalysis. The following diagram illustrates the logical basis for employing 6-Hydroxy Chlorzoxazone-13C6 in quantitative assays.
Conclusion
6-Hydroxy Chlorzoxazone-13C6 is an indispensable tool for researchers and scientists in the field of drug metabolism. Its application as an internal standard in CYP2E1 activity and inhibition assays provides the accuracy and precision required for robust pharmacokinetic and drug-drug interaction studies. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of this critical reagent in drug discovery and development.
References
- 1. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
